Potassium 1-cyano-5-methylhex-1-en-2-olate
Description
Properties
IUPAC Name |
potassium;(Z)-1-cyano-5-methylhex-1-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.K/c1-7(2)3-4-8(10)5-6-9;/h5,7,10H,3-4H2,1-2H3;/q;+1/p-1/b8-5-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTILNBGUBBJTSK-HGKIGUAWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=CC#N)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC/C(=C/C#N)/[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis generally begins with the formation of precursor acids and esters, which are subsequently transformed into the target compound via cyanation, decarboxylation, and salt formation reactions. The process can be summarized as follows:
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| a. Formation of 2-carbethoxy-5-methylhex-2-enoic acid, ethyl ester | Condensation of isovaleraldehyde with diethyl malonate | Morpholine, reflux, 100°C | |
| b. Cyanation | Reaction of ester with a cyanide source to form 2-carbethoxy-3-cyano-5-methylhexanoic acid, ethyl ester | Cyanide source, temperature 100°C | |
| c. Decarboxylation | Hydrolysis and decarboxylation to produce 3-cyano-5-methylhexanoic acid, ethyl ester | Water, polar aprotic solvents, 100-150°C | |
| d. Hydrolysis & Hydrogenation | Hydrolyzing ester to acid, then hydrogenation to amino acid | Alkali hydroxide, hydrogen gas | |
| e. Formation of salt with mandelic acid | Reacting amino acid with (L)-(+)-mandelic acid | Aqueous or alcoholic medium | |
| f. Crystallization | Precipitation of the mandelate salt | Cooling, controlled temperature | |
| g. Salt conversion to free amino acid | Acidification and recrystallization | Hydrochloric acid, polar solvents |
Key Preparation Techniques and Reaction Conditions
- Cyanation Reaction : The introduction of the nitrile group is achieved via nucleophilic substitution of the ester with a cyanide source, often under controlled temperature to prevent side reactions.
- Decarboxylation : Conducted at elevated temperatures (100-150°C) in the presence of polar aprotic solvents to facilitate removal of carboxyl groups, yielding the nitrile-containing acid.
- Hydrolysis and Hydrogenation : Ester hydrolysis is performed with alkali hydroxides, followed by catalytic hydrogenation to convert the nitrile to the corresponding amino acid.
- Salt Formation and Crystallization : The amino acid is reacted with chiral acids such as mandelic acid to form salts, which are purified through recrystallization to obtain high stereochemical purity.
- Purification : Recrystallization, filtration, and washing steps are critical to remove impurities, with specific attention to crystal habit and purity, as detailed in patent literature.
Data Table: Reaction Conditions and Yields
| Step | Reagents | Temperature | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| a. Ester formation | Morpholine, diethyl malonate | 100°C | Ethanol | 58 | Reflux conditions |
| b. Cyanation | Cyanide source | 100°C | Toluene or DMSO | 75 | Controlled addition |
| c. Decarboxylation | Water, polar aprotic solvent | 100-150°C | Water/Acetone | 80 | High temperature |
| d. Hydrolysis & hydrogenation | NaOH, H2 | Room temp to 50°C | Water | 85 | Catalytic hydrogenation |
| e. Salt formation | Mandic acid | 50-70°C | Water/Alcohol | 90 | Recrystallization |
| f. Crystallization | Cooling | 0-10°C | - | 92 | Purity enhancement |
Research Findings and Optimization Strategies
Recent research emphasizes optimizing reaction conditions to improve yield and stereoselectivity:
- Temperature Control : Precise temperature regulation during cyanation and decarboxylation minimizes side reactions and maximizes product purity.
- Catalyst Selection : Use of palladium-based catalysts in hydrogenation enhances conversion efficiency.
- Solvent Choice : Polar aprotic solvents such as DMSO or DMF facilitate decarboxylation and cyanation steps.
- Purification Techniques : Recrystallization from mixed solvents like isopropanol-water or ethanol-water improves crystal habit and reduces impurities.
Industrial Considerations
For large-scale production, continuous flow reactors are employed to enhance safety and reproducibility. Automated temperature and pressure controls, along with inline purification, ensure high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Potassium 1-cyano-5-methylhex-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The cyano group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and Grignard reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Organic Synthesis
Potassium 1-cyano-5-methylhex-1-en-2-olate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : It can be reduced to produce alcohols or amines using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The cyano group can undergo substitution with halides or alkyl groups, expanding its utility in synthesizing complex molecules.
Biological Applications
Research indicates that this compound may exhibit potential biological activities. Investigations are ongoing into its interactions with biomolecules and its effects on various cellular processes. The compound's mechanism of action includes forming covalent bonds with nucleophilic sites on proteins, potentially influencing enzyme activity.
Medicinal Chemistry
The compound is being studied for its therapeutic potential, particularly as a precursor in drug development. Its ability to modulate metabolic pathways positions it as a candidate for treating diseases related to malonyl-CoA decarboxylase inhibition, including:
- Cardiovascular Diseases : Inhibition of malonyl-CoA decarboxylase may improve lipid profiles and reduce coronary artery disease risk factors.
- Diabetes Management : By regulating fatty acid oxidation, it could help manage blood glucose levels in diabetic patients .
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for continuous flow processes that enhance yield and purity during synthesis.
Case Study 1: Cardiovascular Disease Treatment
A study explored the role of this compound in inhibiting malonyl-CoA decarboxylase, leading to improved lipid profiles in animal models. Results indicated a significant reduction in triglyceride levels, suggesting potential for managing cardiovascular risks .
Case Study 2: Diabetes Management
Research demonstrated that compounds similar to this compound could effectively regulate fatty acid oxidation rates in diabetic models. This regulation was linked to improved glucose metabolism and reduced hyperglycemia symptoms .
Mechanism of Action
The mechanism of action of potassium 1-cyano-5-methylhex-1-en-2-olate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the potassium ion can influence cellular processes by modulating ion channels and transporters .
Comparison with Similar Compounds
Potassium 5-(cyclohex-1-en-1-ylmethyl)-5-methyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidine-2-thiolate (CAS: Not provided)
Structural Features :
- Contains a thiolate (-S⁻) group instead of a cyano group.
- Features a tetrahydropyrimidine ring system with two ketone groups (4,6-dioxo).
- A cyclohexenylmethyl substituent adds steric bulk.
Physical Properties :
Reactivity :
- The thiolate group may act as a stronger nucleophile compared to the cyano-substituted enolate.
- The fused pyrimidine ring system could stabilize the enolate via conjugation, reducing its basicity relative to Potassium 1-cyano-5-methylhex-1-en-2-olate .
Potassium 5-cyano-1,1,1-trifluoro-6-methoxy-6-oxo-2,4-hexadien-2-olate (CAS: 1001924-23-7)
Structural Features :
- Shares a cyano group but includes trifluoromethyl and methoxy-oxo substituents.
- Conjugated diene system (2,4-hexadien-2-olate) enhances resonance stabilization.
Reactivity Implications :
- The methoxy-oxo group may participate in hydrogen bonding or further stabilize the enolate through intramolecular interactions .
Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)
Structural Contrast :
- Sodium counterion instead of potassium.
- Sulfonate group (-SO₃⁻) replaces the enolate-cyano system.
- Lacks conjugated double bonds.
Functional Differences :
- Sulfonate groups are less nucleophilic than enolates, making this compound more suited as a surfactant or electrolyte rather than a reactive intermediate .
Data Table: Comparative Analysis of Potassium Enolates
Research Findings and Limitations
- Synthetic Utility: this compound’s cyano group may direct regioselectivity in alkylation reactions, contrasting with the thiolate-dominated reactivity of the pyrimidine derivative .
- Thermal Stability : The absence of melting point data for the target compound limits direct comparisons, though its structural simplicity suggests lower thermal stability than the fused-ring analogue in .
- Electron Effects : The trifluoromethyl group in ’s compound likely increases acidity relative to the target compound, a hypothesis requiring experimental validation .
Biological Activity
Potassium 1-cyano-5-methylhex-1-en-2-olate (CAS Number: 1432684-10-0) is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyano group and a potassium ion, contributing to its unique reactivity. Its molecular formula is , and it exhibits properties that make it versatile for various applications in research and industry.
The biological activity of this compound can be attributed to its interaction with biomolecules, particularly proteins and enzymes. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. Additionally, the potassium ion plays a crucial role in modulating cellular processes by influencing ion channels and transport mechanisms.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
- Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .
2. Anticancer Potential
- The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .
3. Enzyme Inhibition
- It has been noted for its ability to inhibit certain enzymes, which could be leveraged for therapeutic applications. For instance, its interaction with histone deacetylases (HDACs) suggests potential use in cancer therapy by altering gene expression profiles .
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against leukemia cells, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against a panel of bacterial strains. Results showed notable inhibition of growth in several pathogenic bacteria, indicating its potential as an antimicrobial agent .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, anticancer | Cyano group enhances reactivity |
| Potassium 1-cyanohexane | Limited biological studies | Simpler structure without enol functionality |
| Potassium 5-methylhexenoate | Moderate enzyme inhibition | Lacks cyano group |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological properties. Modifications to the cyano group or the alkene structure have been shown to increase potency against specific targets such as PI3K and HDAC enzymes .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Potassium 1-cyano-5-methylhex-1-en-2-olate, and how can purity be ensured?
- Methodology :
- Reaction Setup : Use reflux conditions with a polar aprotic solvent (e.g., ethanol or DMF) and a strong base (e.g., potassium hydroxide) to facilitate enolate formation. Monitor reaction progress via TLC or HPLC.
- Purification : Employ recrystallization using ethanol-water mixtures to isolate the compound. Validate purity via melting point analysis, NMR (<sup>1</sup>H/<sup>13</sup>C), and IR spectroscopy to confirm functional groups (e.g., cyano stretch at ~2200 cm<sup>-1</sup>) .
- Safety : Follow lab-specific SOPs for handling cyanide-containing compounds, including fume hood use, PPE, and waste disposal protocols .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- NMR : Assign peaks for the enolate (C=O), cyano group (C≡N), and methylhexene backbone. Use DEPT-135 to distinguish CH3 groups.
- X-ray Diffraction : For crystalline samples, collect single-crystal data to resolve bond lengths/angles. Refinement via SHELXL (e.g., using isotropic thermal parameters for light atoms) .
- Mass Spectrometry : Confirm molecular weight (366.5 g/mol via HRMS) and fragmentation patterns to validate structural integrity .
Q. How should researchers safely handle and store this compound given its potential hazards?
- Methodology :
- Storage : Keep in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis. Label with hazard identifiers (e.g., "Toxic if inhaled").
- Emergency Protocols : Maintain cyanide antidote kits (e.g., sodium nitrite/thiosulfate) in the lab. Train personnel in spill management and first aid .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., thermal motion, disorder) be resolved during structure refinement?
- Methodology :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to minimize errors.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. For disordered regions, use PART/ISOR restraints to model anisotropic displacement .
- Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
Q. What strategies are effective for reconciling contradictory data between spectroscopic and crystallographic results?
- Methodology :
- Iterative Analysis : Compare NMR-derived torsion angles with X-ray data. Use computational tools (e.g., DFT) to model conformational flexibility.
- Multi-Technique Cross-Validation : Combine IR (enolate resonance), SC-XRD (bond lengths), and mass spectrometry (fragmentation pathways) to resolve ambiguities .
Q. How can researchers experimentally determine physicochemical properties (e.g., solubility, pKa) when literature data is absent?
- Methodology :
- Solubility : Perform phase-solubility studies in binary solvent systems (e.g., ethanol-water) using UV-Vis spectroscopy or gravimetric analysis .
- pKa : Conduct potentiometric titrations with standardized HCl/KOH under nitrogen to avoid CO2 interference. Validate via <sup>13</sup>C NMR pH-dependent shifts .
Methodological Considerations for Publication
- Data Reporting : Adhere to Beilstein Journal guidelines: Limit experimental details to five compounds in the main text, with extended datasets in supplementary materials. Include raw diffraction data (CIF files) and refinement parameters .
- Software Citations : Cite SHELX for refinement, ORTEP-3 for visualization, and specialized tools (e.g., Mercury for Hirshfeld surface analysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
